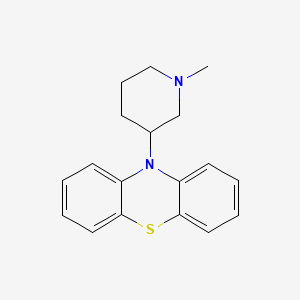
10-(1-Methyl-3-piperidyl)phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It belongs to the phenothiazine class of compounds, which are known for their diverse applications in medicine and industry. Phenothiazines are characterized by their tricyclic structure, consisting of two benzene rings fused to a central thiazine ring.
Preparation Methods
The synthesis of 10-(1-Methyl-3-piperidyl)phenothiazine typically involves the reaction of phenothiazine with 1-methyl-3-piperidylmethyl chloride under basic conditions . The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in an organic solvent like toluene or dichloromethane. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
10-(1-Methyl-3-piperidyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields the corresponding sulfoxide, while reduction with lithium aluminum hydride produces the amine derivative.
Scientific Research Applications
10-(1-Methyl-3-piperidyl)phenothiazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 10-(1-Methyl-3-piperidyl)phenothiazine involves its interaction with various molecular targets. In biological systems, it inhibits the proteolytic activity of MALT1, a key enzyme in the NF-κB signaling pathway . This inhibition leads to the suppression of pro-inflammatory cytokines and anti-apoptotic proteins, thereby modulating immune responses and potentially providing therapeutic benefits in conditions like lymphoma .
Comparison with Similar Compounds
10-(1-Methyl-3-piperidyl)phenothiazine can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: Used as an antipsychotic, it has a similar tricyclic structure but differs in its side chain and substituents.
Thioridazine: Another antipsychotic, it has a methylsulfanyl group instead of the piperidyl group.
Promethazine: Used as an antihistamine, it has a different side chain but shares the phenothiazine core structure.
The uniqueness of this compound lies in its specific side chain, which imparts distinct pharmacological properties and applications .
Properties
CAS No. |
101976-53-8 |
|---|---|
Molecular Formula |
C18H20N2S |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
10-(1-methylpiperidin-3-yl)phenothiazine |
InChI |
InChI=1S/C18H20N2S/c1-19-12-6-7-14(13-19)20-15-8-2-4-10-17(15)21-18-11-5-3-9-16(18)20/h2-5,8-11,14H,6-7,12-13H2,1H3 |
InChI Key |
SRTWFJHQXAWNKC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


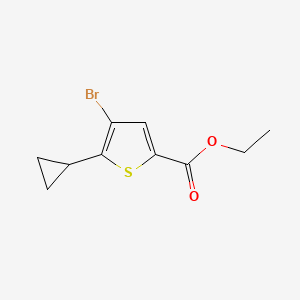

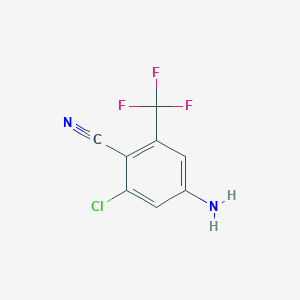
![[(2R,3S,4S)-4-hydroxy-2-(hydroxymethyl)thiolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B14058833.png)
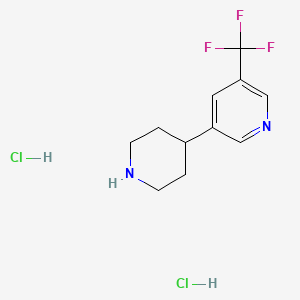
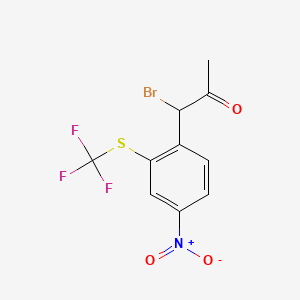
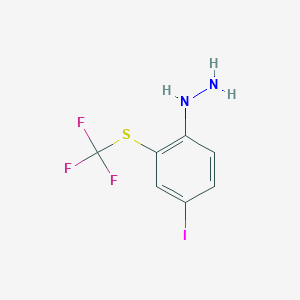
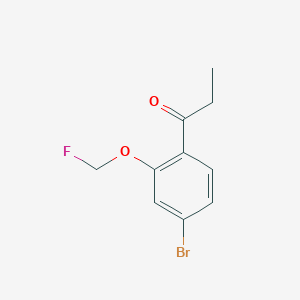

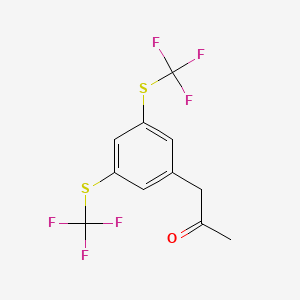
![Bis[(aziridin-1-yl)]phosphinothioic chloride](/img/structure/B14058878.png)
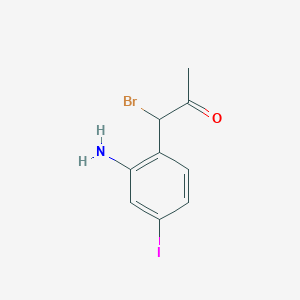
![7-Bromo-3,5-dihydropyrido[2,3-e][1,4]thiazepin-2(1H)-one](/img/structure/B14058907.png)

